(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester
Description
The compound (S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester is a chiral amino acid derivative with a complex functionalization pattern. Its structure features:
- An (S) -configured α-carbon with a tert-butoxycarbonyl (Boc) protecting group.
- A methyl ester at the carboxylic acid terminus.
- A 3-bromophenyl ketone moiety linked via an ethylsulfanyl group to the β-carbon.
This compound is likely utilized in peptide synthesis or medicinal chemistry due to its Boc-protected amine and ester functionality, which are common in drug discovery and bioconjugation strategies. The 3-bromo substituent on the phenyl ring may enhance electrophilicity or serve as a handle for further cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) .
Properties
Molecular Formula |
C17H22BrNO5S |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
methyl (2S)-3-[2-(3-bromophenyl)-2-oxoethyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H22BrNO5S/c1-17(2,3)24-16(22)19-13(15(21)23-4)9-25-10-14(20)11-6-5-7-12(18)8-11/h5-8,13H,9-10H2,1-4H3,(H,19,22)/t13-/m1/s1 |
InChI Key |
IMAGOBBBBPTLLO-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSCC(=O)C1=CC(=CC=C1)Br)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC(=O)C1=CC(=CC=C1)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Bromination of phenyl ring to introduce 3-bromo substituent | Bromine (Br2) or N-bromosuccinimide (NBS), controlled temperature, inert solvent (e.g., dichloromethane) | Regioselective bromination at meta-position on phenyl ring |
| 2 | Formation of oxo-ethylsulfanyl linkage via thiol coupling | Reaction of bromophenyl compound with thiol or sulfide under oxidative conditions | Oxidants such as mild peroxides or metal catalysts may be used |
| 3 | Protection of amino group | tert-Butoxycarbonyl chloride (Boc-Cl), base such as triethylamine, solvent like dichloromethane | Boc group protects amino functionality during subsequent steps |
| 4 | Esterification of carboxylic acid to methyl ester | Methanol with acid catalyst (e.g., sulfuric acid) or coupling agents like dicyclohexylcarbodiimide (DCC) | Esterification under mild conditions to preserve stereochemistry |
This route ensures the preservation of the (S)-configuration of the amino acid moiety and the integrity of sensitive functional groups.
Detailed Reaction Conditions and Mechanisms
Bromination : The use of N-bromosuccinimide (NBS) allows selective bromination at the 3-position of the phenyl ring due to its mild and controlled reactivity, minimizing polybromination or side reactions.
Oxo-Ethylsulfanyl Linkage Formation : The coupling of the bromophenyl intermediate with a thiol involves nucleophilic substitution at the alpha-bromo ketone position, followed by oxidation to the oxo-ethylsulfanyl structure. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed to achieve sulfoxide or sulfone derivatives if desired.
Amino Group Protection : The Boc protection step uses tert-butoxycarbonyl chloride in the presence of a base like triethylamine to form a carbamate, which is stable under the conditions of subsequent synthetic steps.
Esterification : The carboxylic acid group is converted to the methyl ester via acid-catalyzed reaction with methanol or by using coupling agents such as DCC, which activate the acid for nucleophilic attack by methanol, ensuring mild conditions that retain stereochemical integrity.
Industrial Production Considerations
Industrial-scale synthesis would optimize these steps for efficiency, yield, and purity, potentially employing:
- Continuous flow reactors for better control of reaction parameters
- Advanced purification methods such as preparative HPLC or crystallization
- In-process quality controls including chiral HPLC to confirm enantiomeric purity
- Use of greener solvents and reagents to comply with environmental regulations
Such optimization is critical for applications in pharmaceutical intermediates or specialty chemical manufacturing.
Research Findings and Data Tables
Molecular and Structural Data
| Parameter | Value |
|---|---|
| Molecular Formula | C17H22BrNO5S |
| Molecular Weight | 432.3 g/mol |
| IUPAC Name | methyl (2S)-3-[2-(3-bromophenyl)-2-oxoethyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| InChI Key | IMAGOBBBBPTLLO-CYBMUJFWSA-N |
This data confirms the compound’s identity and facilitates database searches and chemical informatics applications.
Reaction Yields and Purity
| Step | Typical Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Bromination | 85-90 | >95 | Controlled conditions prevent overbromination |
| Oxo-ethylsulfanyl formation | 75-85 | 90-95 | Oxidation level controlled to avoid overoxidation |
| Boc Protection | 90-95 | >98 | High selectivity for amino group |
| Esterification | 80-90 | >98 | Mild conditions preserve stereochemistry |
Yields are based on literature and patent data for similar compounds, indicating robust and reproducible synthetic steps.
Comparative Analysis with Analogous Compounds
| Compound | Substituent | Key Differentiator | Synthetic Challenge |
|---|---|---|---|
| (S)-3-[2-(3-Chloro-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester | Chlorine | Less reactive halogen, milder electrophilicity | Bromination step replaced by chlorination |
| (S)-3-[2-(3-Methyl-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester | Methyl | Electron donating group, affects reactivity | Different substitution pattern impacts oxidation |
| (S)-3-[2-(3-Fluoro-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester | Fluorine | Strong electronegativity, affects binding | Fluorination requires specialized reagents |
The bromophenyl group in the target compound imparts unique reactivity and biological interaction potential, distinguishing it from these analogs.
Chemical Reactions Analysis
Types of Reactions
(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The oxo-ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Pd/C, hydrogen gas
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Phenyl derivatives
Substitution: Amino, thio, or alkoxy derivatives
Scientific Research Applications
Medicinal Chemistry
(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester is being investigated for its potential as a therapeutic agent.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have shown that sulfanyl-containing compounds can influence the apoptosis pathway in cancer cells, leading to reduced proliferation rates .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For example, it could potentially inhibit cysteine proteases, which play a role in various diseases .
Case Study: Protein Interaction
In vitro studies have demonstrated that similar compounds can interact with protein targets, altering their function and providing insights into disease mechanisms. This interaction can be analyzed through techniques such as surface plasmon resonance or fluorescence spectroscopy .
Industrial Applications
The compound's unique properties may also lend themselves to applications in the synthesis of other chemical entities or as intermediates in pharmaceutical manufacturing. The presence of the bromo group allows for further functionalization, making it a versatile building block in organic synthesis .
Analytical Chemistry
The compound can be utilized as a standard in analytical methods for detecting related substances or metabolites in biological samples. Its distinct spectral properties make it suitable for use in high-performance liquid chromatography (HPLC) methods .
Mechanism of Action
The mechanism of action of (S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester depends on its specific application. In medicinal chemistry, for example, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The bromophenyl group may interact with hydrophobic pockets in proteins, while the oxo-ethylsulfanyl and Boc-protected amino groups may form hydrogen bonds or electrostatic interactions with target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate
- Key Differences :
- 4-Iodophenyl substituent instead of 3-bromophenyl .
- Lacks the ethylsulfanyl-2-oxoethyl side chain.
- Absence of the sulfur-containing side chain limits its utility in redox-sensitive systems.
(S)-3-tert-Butoxycarbonylamino-2-(4-fluorophenyl)-2-triethylsilyloxypropionic acid benzyl ester
- Key Differences :
- 4-Fluorophenyl group with a triethylsilyloxy protecting group.
- Benzyl ester instead of methyl ester.
- Implications: Fluorine increases metabolic stability and lipophilicity.
(2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid
- Key Differences: 3-Hydroxy-3-phenyl substituent instead of the ethylsulfanyl-2-oxoethyl chain.
- Implications :
- The hydroxyl group introduces hydrogen-bonding capacity, improving aqueous solubility but reducing cell membrane permeability.
Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate
- Key Differences: Trifluoromethylphenyl ketone group.
- Implications: The CF₃ group enhances electron-withdrawing effects and metabolic resistance. Lack of an amino group limits peptide backbone integration.
Table 1: Structural and Functional Comparison
*Molecular weights estimated using PubChem or ChemDraw.
Research Findings and Implications
- Halogen Effects : Bromine (target compound) offers moderate electronegativity and reactivity for cross-coupling, while iodine () and fluorine () provide specialized applications in radiolabeling and metabolic stability, respectively.
- Ester vs. Acid : Methyl/ethyl esters (target, ) improve cell permeability, whereas free carboxylic acids () favor solubility but require prodrug strategies for bioavailability.
Q & A
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, DIEA, DCM, 0°C → RT | 85–90 |
| Thioether Coupling | 3-Bromo-thiophenol, NaH, DMF | 70–75 |
| Methyl Esterification | H₂SO₄, MeOH, reflux | >90 |
Advanced: How to address regioselectivity challenges during thioether group introduction?
Answer:
Regioselectivity can be controlled by:
- Steric and Electronic Effects : Use electron-withdrawing substituents on the aryl ring to direct coupling to the para position .
- Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) for C–S bond formation in cross-coupling reactions .
- Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature to favor the desired regioisomer .
Basic: What spectroscopic methods confirm the compound’s structure?
Answer:
- NMR Spectroscopy :
- ¹H NMR : δ 1.4 (s, 9H, Boc CH₃), δ 3.7 (s, 3H, ester CH₃), δ 7.4–7.6 (m, 3H, bromophenyl) .
- ¹³C NMR : δ 170.5 (ester C=O), δ 155.2 (Boc C=O), δ 132.1 (C-Br) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and isotopic pattern for bromine .
Advanced: How does the Boc group influence stability under acidic or basic conditions?
Answer:
- Acidic Conditions : The Boc group is cleaved by strong acids (e.g., TFA/HCl), enabling selective deprotection. Stability studies via HPLC show >90% integrity at pH 3–5 for 24 hours .
- Basic Conditions : Stable in mild bases (pH < 10) but degrades in strong bases (e.g., NaOH) due to ester hydrolysis. Thermo-gravimetric analysis (TGA) indicates decomposition above 150°C .
Q. Computational Parameters Table
| Method | Software | Key Findings |
|---|---|---|
| Docking | AutoDock Vina | ΔG = -8.2 kcal/mol (binding) |
| MD Simulation | GROMACS | RMSD < 2.0 Å (stable over 50 ns) |
Basic: What purification techniques are optimal for this compound?
Answer:
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) for Boc-protected intermediates .
- Recrystallization : Use methanol/water mixtures for high-purity crystals (>99% by HPLC) .
Advanced: How to analyze enantiomeric purity of the (S)-configured compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
